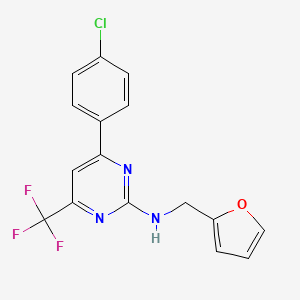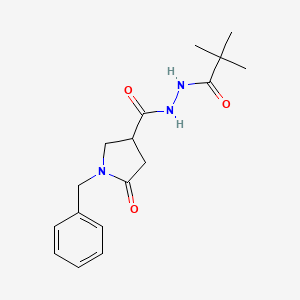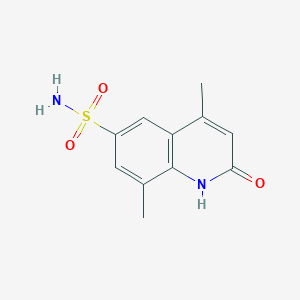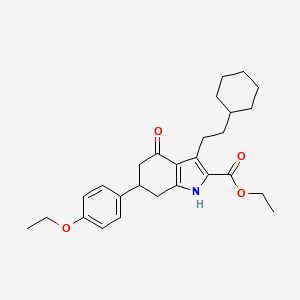
4-(4-chlorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine
Overview
Description
4-(4-chlorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine, also known as CTMP, is a small molecule drug that has shown potential in scientific research applications. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by 4-(4-chlorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine leads to changes in the expression of certain genes, which can result in the inhibition of cancer cell growth and the improvement of cognitive function.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine has been found to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function, and the modulation of gene expression.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-chlorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine in lab experiments is its unique mechanism of action, which can provide valuable insights into the regulation of gene expression and the inhibition of cancer cell growth. However, one limitation of using 4-(4-chlorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine is its potential toxicity, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions that could be pursued in the study of 4-(4-chlorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine. One potential direction is the investigation of its use in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, further research could be conducted to better understand its mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods could make 4-(4-chlorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine more accessible for research purposes.
Scientific Research Applications
4-(4-chlorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine has been studied for its potential use in cancer research, as it has been found to inhibit the growth of various cancer cell lines. Additionally, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
4-(4-chlorophenyl)-N-(furan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O/c17-11-5-3-10(4-6-11)13-8-14(16(18,19)20)23-15(22-13)21-9-12-2-1-7-24-12/h1-8H,9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYDUGIGFPNBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide](/img/structure/B4695344.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4695346.png)
![5-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]isophthalic acid](/img/structure/B4695350.png)
![3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4695354.png)

![[2-[(3-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B4695370.png)
![7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B4695376.png)
![2-({4-methyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4695384.png)
![3-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4695394.png)
![ethyl 2-{[(2-acetylhydrazino)carbonothioyl]amino}-5-benzyl-3-thiophenecarboxylate](/img/structure/B4695398.png)
![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole](/img/structure/B4695400.png)

![2-({5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4695411.png)